N-(Phenylmethyl)-2-furanmethanamine hydrochloride
Overview
Description
N-(Phenylmethyl)-2-furanmethanamine hydrochloride is an organic compound that features a furan ring substituted with a phenylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethyl)-2-furanmethanamine hydrochloride typically involves the reaction of benzylamine with 2-furaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethyl)-2-furanmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The primary amine.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
N-(Phenylmethyl)-2-furanmethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Phenylmethyl)-2-furanmethanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a phenylmethyl group.
2-Furaldehyde: A furan derivative with an aldehyde group.
Phenethylamine: A phenyl-substituted amine with a similar structure.
Uniqueness
N-(Phenylmethyl)-2-furanmethanamine hydrochloride is unique due to the combination of the furan ring and the phenylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl(furan-2-ylmethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMNGOHJCUQGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=CC=CO2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42882-55-3 | |
Record name | 2-Furanmethanamine, N-(phenylmethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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